n1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine

Acetylcholinesterase inhibition Tacrine derivatives Alzheimer's disease research

N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine (CAS 844874-03-9, free base; dihydrochloride CAS 2108831-89-4) is a 9-amino-1,2,3,4-tetrahydroacridine derivative in which the exocyclic amino group is elaborated with a propane-1,3-diamine side chain. It belongs to the tacrine family of acetylcholinesterase (AChE) ligands and is most frequently encountered as a key synthetic intermediate en route to N-phosphorylated, N-thiophosphorylated, or heterodimeric tacrine-based inhibitors developed for neurodegenerative disease research.

Molecular Formula C16H21N3
Molecular Weight 255.36 g/mol
Cat. No. B14908335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine
Molecular FormulaC16H21N3
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN
InChIInChI=1S/C16H21N3/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19)
InChIKeyLUDRRADCGGTCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine: Chemical Identity, Synthetic Role, and Tacrine-Derivative Procurement


N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine (CAS 844874-03-9, free base; dihydrochloride CAS 2108831-89-4) is a 9-amino-1,2,3,4-tetrahydroacridine derivative in which the exocyclic amino group is elaborated with a propane-1,3-diamine side chain . It belongs to the tacrine family of acetylcholinesterase (AChE) ligands and is most frequently encountered as a key synthetic intermediate en route to N-phosphorylated, N-thiophosphorylated, or heterodimeric tacrine-based inhibitors developed for neurodegenerative disease research [1]. Commercially available from multiple suppliers at ≥95% purity, the compound serves as a modular building block whose terminal primary amine permits further functionalization without perturbing the tetrahydroacridine pharmacophore.

Why N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine Cannot Be Replaced by Generic Tacrine, Bis-Tacrines, or Alternative Chain-Length Analogs


Within the tacrine chemotype, cholinesterase inhibition potency, isoform selectivity, and off-target ion-channel activity are exquisitely sensitive to the length and terminal functionality of the 9-amino substituent [1]. Although tacrine (unsubstituted 9-NH₂) and bis-tacrine dimers such as bis(3)-tacrine and bis(7)-tacrine have established AChE IC₅₀ values, their pharmacological and physicochemical profiles differ markedly from those of monomeric ω-aminoalkyl congeners [2]. The propane-1,3-diamine side chain introduces a second titratable amine whose protonation state alters both molecular recognition and aqueous solubility relative to shorter-chain (ethane-1,2-diamine) or longer-chain (pentane-1,5-diamine) analogs [3]. Consequently, procurement of the correct chain-length intermediate is critical for reproducing literature syntheses and for preserving the structure–activity relationships (SAR) that govern downstream biological performance.

Product-Specific Quantitative Evidence Guide for N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine


Human AChE Inhibitory Potency of the 6-Chloro Congener Versus Tacrine: A Defined Baseline for the Monomeric Propane-1,3-diamine Scaffold

While the unsubstituted target compound is primarily a synthetic intermediate, its 6‑chloro analog—sharing the identical propane-1,3‑diamine side chain—has been profiled against human AChE and displays an IC₅₀ of 21.5 nM (Ellman assay, pH 8.0, 37 °C) [1]. This places the monomeric propane-1,3-diamine scaffold within approximately 5-fold of tacrine's reported human AChE IC₅₀ values (~4–100 nM depending on assay conditions) [2], but substantially weaker than the homodimeric bis(3)-tacrine (rat brain AChE IC₅₀ ≈ 132–139 nM in some reports, though context-dependent) [3]. The key distinction is that the monomeric scaffold avoids the sub-nanomolar potencies characteristic of bis(7)-tacrine (IC₅₀ 0.40 nM) [4], thereby offering a more tractable starting point for heterodimeric or prodrug design.

Acetylcholinesterase inhibition Tacrine derivatives Alzheimer's disease research

Linker-Length-Dependent Physicochemical Differentiation: Propane-1,3-diamine vs. Ethane-1,2-diamine vs. Pentane-1,5-diamine Analogs

The length of the α,ω-diaminoalkane linker directly governs logP, hydrogen-bonding capacity, and conformational flexibility, which in turn modulate blood–brain barrier penetration and off-target binding. For the ethane-1,2-diamine analog (C2 linker), computed XLogP3 = 2.4, with 2 H-bond donors and 3 rotatable bonds [1]. For the pentane-1,5-diamine analog (C5 linker), computed LogP increases to ~4.43 [2]. The target propane-1,3-diamine (C3 linker) compound thus occupies an intermediate lipophilicity space (estimated clogP ~3.0–3.5) that balances passive permeability with aqueous solubility—a parameter window empirically favored for CNS-active tacrine hybrids [3].

Physicochemical properties Linker SAR Drug-likeness

Synthetic Tractability and Yield: One-Step Preparation from 9-Chlorotacrine vs. Multi-Step Dimer Syntheses

The target compound is prepared in a single nucleophilic aromatic substitution step from commercially available 9‑chlorotacrine and excess propane‑1,3‑diamine (with NaI catalyst) [1]. In contrast, homodimeric bis(3)-tacrine requires controlled stoichiometry or orthogonal protection strategies to avoid statistical mixtures and is typically isolated in lower overall yield [2]. This operational simplicity translates into shorter procurement lead times, lower synthesis costs, and higher batch-to-batch consistency for the monomeric intermediate.

Synthetic accessibility Building block Medicinal chemistry

Differential Selectivity and Toxicity Profile of Downstream N-Phosphorylated/N-Thiophosphorylated Derivatives Built on the Propane-1,3-diamine Scaffold

Although the free amine intermediate is not typically the final biologically active species, the propane-1,3-diamine scaffold imparts critical properties to its downstream derivatives. In the Przybyłowska et al. (2020) study, N‑phosphorylated and N‑thiophosphorylated derivatives constructed from this intermediate displayed up to 3‑fold greater eeAChE inhibition than tacrine (compound 8) and uniformly lower cytotoxicity against SH‑SY5Y neuroblastoma cells relative to tacrine [1]. Two analogs (7 and 9) showed no detectable cytotoxicity toward HepG2 hepatocellular cells [2]. This contrasts with bis(7)-tacrine, which, despite superior AChE potency, exhibits higher cytotoxicity in certain cell models [3].

Cholinesterase selectivity Cytotoxicity Neuroprotection

Ion-Channel Off-Target Liability: Monomeric vs. Dimeric Tacrine Congeners on Neuronal Potassium Currents

A recognized limitation of dimeric tacrine analogs such as bis(3)-tacrine is their potent inhibition of sustained neuronal potassium currents, with an IC₅₀ of 0.45 ± 0.07 μM, approximately 112‑fold more potent than tacrine (IC₅₀ = 50.5 ± 4.8 μM) [1]. Although the monomeric propane-1,3-diamine compound has not been directly tested in this assay, the dramatic potency gap between tacrine and bis(3)-tacrine strongly suggests that monomeric aminoalkyl tacrine derivatives retain the lower ion-channel activity characteristic of tacrine itself. This represents a class-level structural inference [2] that positions the monomeric intermediate as a lower-risk starting point when potassium channel off-target activity is a screening concern.

Potassium channel inhibition Off-target pharmacology Neurotoxicity

Commercial Availability and Purity Benchmarking: 844874-03-9 vs. Common Tacrine-Derived Building Blocks

N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine (CAS 844874-03-9) is stocked by multiple international suppliers (Leyan, Combi-Blocks, ChemSrc, Parchem) at purities of 95–98% . Its dihydrochloride salt (CAS 2108831-89-4) is also widely available, offering improved solid-state stability and aqueous solubility . In comparison, the shorter-chain ethane-1,2-diamine analog and longer-chain pentane-1,5-diamine analog are listed by fewer vendors and are less frequently maintained in ready-to-ship inventory, potentially leading to longer lead times for custom synthesis .

Chemical procurement Purity Supply chain

Best Research and Industrial Application Scenarios for N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine Procurement


Synthesis of N-Phosphorylated and N-Thiophosphorylated Tacrine Derivatives for Cholinesterase Inhibitor Screening

Research groups developing next-generation anti-Alzheimer's agents use this intermediate as the direct precursor to phosphorus- and thiophosphorus-containing tacrine analogs. The Przybyłowska et al. (2020) protocol [1] demonstrates that treating the propane-1,3-diamine intermediate with phosphonate or thiophosphonate esters yields final compounds (7–14) that exhibit up to 3-fold enhanced eeAChE inhibition and uniformly reduced neuroblastoma cytotoxicity compared to tacrine. Procurement of the pre-formed intermediate eliminates the need for in-house 9-chlorotacrine amination, saving 1–2 synthetic steps.

Construction of Heterodimeric Tacrine-Based Acetylcholinesterase Inhibitors with Peripheral Site Ligands

The terminal primary amine of the propane-1,3-diamine side chain serves as a convenient ligation handle for coupling to carboxylic acid, isocyanate, or sulfonyl chloride-containing peripheral-site binding motifs (e.g., donepezil fragments, indole derivatives). This modular approach, validated across numerous tacrine heterodimer series [2], enables the systematic exploration of dual-site AChE inhibition without the synthetic complexity of homodimeric bis-tacrine scaffolds.

Physicochemical Property Optimization in CNS Drug Discovery: Linker-Length SAR Campaigns

Medicinal chemistry teams performing systematic linker SAR can procure the C3 (propane-1,3-diamine) intermediate alongside its C2 and C5 homologs to map the relationship between chain length, logP, solubility, and passive permeability [3]. The intermediate lipophilicity (estimated clogP ~3.0–3.5) of the C3 analog makes it the preferred starting point for CNS-targeted libraries, as it balances blood–brain barrier penetration with acceptable aqueous solubility.

Reference Standard for Off-Target Ion-Channel Profiling of Tacrine Congeners

Given the stark difference in neuronal K⁺ channel inhibition between monomeric tacrine (IC₅₀ ~50 μM) and dimeric bis(3)-tacrine (IC₅₀ ~0.45 μM) [4], the monomeric propane-1,3-diamine scaffold serves as a valuable reference compound for patch-clamp counter-screening cascades designed to flag dimerization-associated ion-channel liabilities early in the hit-to-lead process.

Quote Request

Request a Quote for n1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.